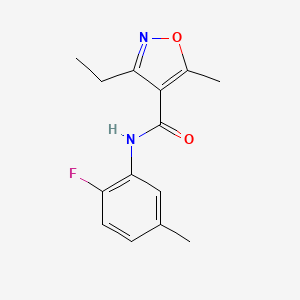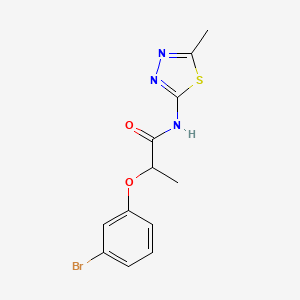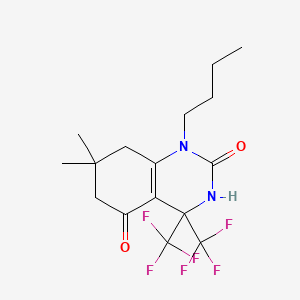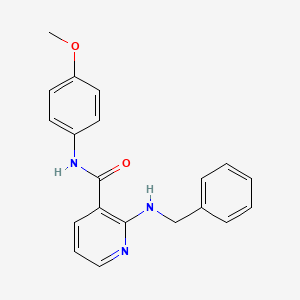
3-ETHYL-N-(2-FLUORO-5-METHYLPHENYL)-5-METHYL-12-OXAZOLE-4-CARBOXAMIDE
概要
説明
3-ETHYL-N-(2-FLUORO-5-METHYLPHENYL)-5-METHYL-12-OXAZOLE-4-CARBOXAMIDE is a synthetic organic compound that belongs to the class of oxazole carboxamides
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-ETHYL-N-(2-FLUORO-5-METHYLPHENYL)-5-METHYL-12-OXAZOLE-4-CARBOXAMIDE typically involves the following steps:
Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Carboxamide Group: This step involves the reaction of the oxazole derivative with an amine, such as 2-fluoro-5-methylphenylamine, under suitable conditions.
Ethylation and Methylation:
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions, such as the use of catalysts, solvents, and temperature control, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed for large-scale production.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of oxazole N-oxides.
Reduction: Reduction reactions can convert the oxazole ring to more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides, and other electrophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole N-oxides, while substitution reactions can introduce halogens or alkyl groups onto the aromatic ring.
科学的研究の応用
Chemistry
Synthesis of Derivatives: The compound can serve as a precursor for the synthesis of various derivatives with potential biological activities.
Biology
Biological Studies: The compound may be used in studies to investigate its effects on biological systems, such as enzyme inhibition or receptor binding.
Medicine
Drug Development: Due to its potential biological activities, the compound may be explored as a lead compound for the development of new drugs.
Industry
Material Science: The compound may find applications in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of 3-ETHYL-N-(2-FLUORO-5-METHYLPHENYL)-5-METHYL-12-OXAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets would require detailed experimental studies.
類似化合物との比較
Similar Compounds
3-ETHYL-N-(2-FLUORO-5-METHYLPHENYL)-5-METHYL-12-OXAZOLE-4-CARBOXAMIDE: Similar compounds may include other oxazole carboxamides with different substituents on the aromatic ring or the oxazole ring.
Uniqueness
Structural Features: The presence of specific substituents, such as the ethyl and methyl groups, as well as the fluorine atom, may confer unique properties to the compound.
Biological Activities: The compound’s unique structure may result in distinct biological activities compared to other similar compounds.
特性
IUPAC Name |
3-ethyl-N-(2-fluoro-5-methylphenyl)-5-methyl-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN2O2/c1-4-11-13(9(3)19-17-11)14(18)16-12-7-8(2)5-6-10(12)15/h5-7H,4H2,1-3H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDDHYAYDOSXAQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=C1C(=O)NC2=C(C=CC(=C2)C)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-{[(4-methylphenyl)sulfonyl]amino}-N-[3-(1-pyrrolidinyl)propyl]benzamide](/img/structure/B4711985.png)


![1-ethyl-4-{[1-(3-fluorobenzoyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B4712002.png)
![2-(4-{[1,1'-BIPHENYL]-4-CARBONYL}PIPERAZIN-1-YL)PYRIMIDINE](/img/structure/B4712006.png)
![N-{(1Z)-1-[5-(2,5-dichlorophenyl)furan-2-yl]-3-[(furan-2-ylmethyl)amino]-3-oxoprop-1-en-2-yl}-4-methylbenzamide](/img/structure/B4712022.png)

![ethyl 3-[7-(2-amino-2-oxoethoxy)-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl]propanoate](/img/structure/B4712042.png)
![N-[3-[2-(2-chloroanilino)-1,3-thiazol-4-yl]phenyl]acetamide](/img/structure/B4712049.png)
![(5Z)-5-[(2-chlorophenyl)methylidene]-3-(2,3-dimethylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B4712050.png)
![1-(1-adamantyl)-4-[(2,4-dimethoxyphenyl)sulfonyl]piperazine](/img/structure/B4712070.png)
![Methyl 2-{[(2-hydroxy-5-methylphenyl)carbamothioyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4712093.png)

![N-[3-(1-azepanyl)propyl]-4-ethoxybenzenesulfonamide](/img/structure/B4712102.png)
